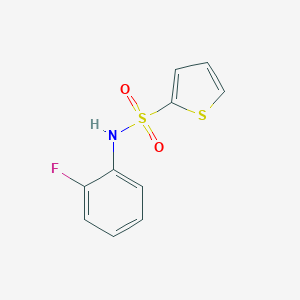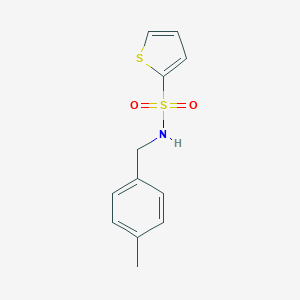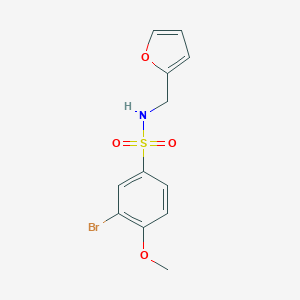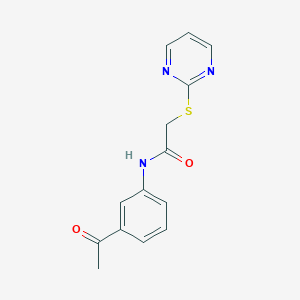![molecular formula C28H27ClF3N3O6S B299308 Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBCA and is used in various research studies due to its unique properties.
作用机制
TBCA inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. TBCA has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects
TBCA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. TBCA has also been found to reduce inflammation in various animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, TBCA has been found to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using TBCA in lab experiments is its specificity towards protein kinase CK2. This specificity allows researchers to study the role of this enzyme in various cellular processes. Additionally, TBCA has been found to be relatively non-toxic, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using TBCA is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of TBCA in scientific research. One of the areas of research is the study of the role of protein kinase CK2 in neurodegenerative diseases. TBCA has been found to protect neuronal cells from oxidative stress, and further research can help determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBCA can be used in the development of new cancer therapies by targeting protein kinase CK2, which is overexpressed in various types of cancer cells.
Conclusion
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. Its unique properties have made it a suitable candidate for studying the role of protein kinase CK2 in various cellular processes. TBCA has been found to inhibit the activity of protein kinase CK2, which has led to its use in studies related to cancer, inflammation, and neurodegenerative diseases. Further research can help determine its potential use in the treatment of various diseases.
合成方法
The synthesis of TBCA involves the reaction between tert-butyl 4-(4-hydroxyphenoxy)acetate and 4-chloro-N-(4-(trifluoromethyl)phenyl)sulfonyl)-3-nitrobenzamide. The reaction is catalyzed by triethylamine and is carried out in the presence of dimethylformamide. The resulting product is then purified using column chromatography to obtain TBCA in its pure form.
科学研究应用
TBCA has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a significant role in the regulation of various cellular processes. TBCA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
属性
产品名称 |
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate |
|---|---|
分子式 |
C28H27ClF3N3O6S |
分子量 |
626 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C28H27ClF3N3O6S/c1-27(2,3)41-26(37)18-40-21-12-9-19(10-13-21)16-33-34-25(36)17-35(42(38,39)22-7-5-4-6-8-22)20-11-14-24(29)23(15-20)28(30,31)32/h4-16H,17-18H2,1-3H3,(H,34,36)/b33-16+ |
InChI 键 |
VAMUWZZSTKZXKF-MHDJOFBISA-N |
手性 SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)




![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)



![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)